
Vyxeos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPX-351 is a Liposomal-encapsulated combination of daunorubicin and cytarabine for the treatment of newly diagnosed tAML or AML with myelodysplasia-related changes (AML-MRCs).
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Myeloid Leukemia (AML)
- Improved Survival Rates : Vyxeos has demonstrated a significant improvement in overall survival for patients with newly diagnosed AML compared to the standard treatment regimen (7+3) of cytarabine and daunorubicin. In clinical trials, the median overall survival was reported as 9.56 months for this compound versus 5.95 months for the control group .
- Higher Response Rates : The complete response (CR) rates were also notably higher with this compound, achieving a CR + CRi (complete remission with incomplete blood count recovery) rate of 47.7% compared to 33.3% for the standard regimen .
- Hematopoietic Stem Cell Transplantation : Patients treated with this compound showed an increased rate of hematopoietic stem cell transplantation, which is crucial for long-term remission in AML cases .
Pediatric Applications
Recent studies have explored the use of this compound in children with relapsed or refractory AML. A Phase Ib study investigated its efficacy when combined with Clofarabine, showing promising results that warrant further investigation in this population .
Safety Profile
The liposomal formulation aims to reduce the risk of cardiotoxicity associated with daunorubicin and central nervous system toxicity related to cytarabine. Preclinical studies indicated lower brain-to-plasma ratios for cytarabine and heart-to-plasma ratios for daunorubicin when administered as this compound compared to non-liposomal formulations .
Phase III Clinical Trials
- Study Design : A pivotal Phase III trial compared this compound against the standard 7+3 regimen in patients with newly diagnosed AML with myelodysplasia-related changes.
- Results : The trial results indicated not only improved survival but also better quality of life metrics among patients receiving this compound .
Investigator-Sponsored Trials
- Studies presented at major hematology conferences have showcased various aspects of this compound treatment, including real-world evidence studies that reinforce its efficacy in diverse patient populations .
Comparative Efficacy Table
Study/Trial | Population | Treatment Comparison | Overall Survival (Months) | CR Rate (%) |
---|---|---|---|---|
Pivotal Phase III Trial | Newly diagnosed AML | This compound vs 7+3 | 9.56 vs 5.95 | 47.7 vs 33.3 |
Pediatric Phase Ib Trial | Relapsed/Refractory AML | This compound + Clofarabine | Data Pending | Data Pending |
Eigenschaften
CAS-Nummer |
1256639-86-7 |
---|---|
Molekularformel |
C36H42N4O15 |
Molekulargewicht |
770.7 g/mol |
IUPAC-Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C27H29NO10.C9H13N3O5/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t10-,14-,16-,17-,22+,27-;4-,6-,7+,8-/m01/s1 |
InChI-Schlüssel |
HBQCEICSYDCGJG-SZXLQUARSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Vyxeos; Cytarabine/daunonubicin; Daunonubicin/cytarabine; CPX351; CPX 351; CPX-351 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.